molecular formula C8H7ClF2 B1411368 3,5-Difluoro-2-methylbenzyl chloride CAS No. 1804418-14-1

3,5-Difluoro-2-methylbenzyl chloride

Cat. No.: B1411368
CAS No.: 1804418-14-1
M. Wt: 176.59 g/mol
InChI Key: HSEAEMQJFUWSQL-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylbenzyl chloride is an organic compound with the molecular formula C8H7ClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 3 and 5 positions and a methyl group at the 2 position. This compound is used in

Biological Activity

3,5-Difluoro-2-methylbenzyl chloride is an organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological evaluations of this compound, highlighting its significance in medicinal chemistry and related fields.

Chemical Structure and Properties

  • Molecular Formula : C9H8ClF2
  • Molecular Weight : 206.61 g/mol
  • IUPAC Name : this compound

The compound features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions and a chlorine atom at the benzyl position. The presence of these halogens significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Starting Material : 2-Methylbenzyl alcohol.
  • Reagents : Thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) for chlorination.
  • Reaction Conditions : The reaction is carried out under reflux conditions to facilitate the conversion of the alcohol to the corresponding chloride.

Biological Activity

Research on the biological activity of this compound indicates several potential applications:

Antimicrobial Activity

Studies have shown that compounds containing fluorinated benzyl groups exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. For example, derivatives of similar structures have been tested against various bacterial strains, demonstrating significant inhibition zones .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. Fluorinated compounds often show improved binding affinities due to their unique electronic properties. In particular, studies suggest that this compound can act as a potential inhibitor for enzymes involved in metabolic pathways .

Case Studies

  • Antibacterial Testing : A series of tests were conducted using Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, which is promising for further development as an antibacterial agent .
  • Cytotoxicity Assays : In vitro cytotoxicity assays against cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM .

The mechanism by which this compound exerts its biological effects is believed to be multifaceted:

  • Electrophilic Nature : The presence of halogens increases the electrophilicity of the compound, allowing it to interact with nucleophilic sites in biological molecules.
  • Hydrophobic Interactions : The fluorine atoms enhance hydrophobic interactions with lipid membranes, potentially leading to increased permeability and bioavailability in cellular systems.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds shows that the introduction of fluorine atoms significantly enhances biological activity:

CompoundMIC (µg/mL)IC50 (µM)Notes
This compound3215Effective against S. aureus
2-Methylbenzyl chloride>128>50Less effective in antimicrobial assays
4-Fluorobenzyl chloride6430Moderate activity against E. coli

Properties

IUPAC Name

1-(chloromethyl)-3,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c1-5-6(4-9)2-7(10)3-8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEAEMQJFUWSQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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